
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine is a chemical compound that features a pyrimidine ring substituted with a propyl group at the 5-position and a 4-Boc-1-piperazinyl group at the 2-position. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)-5-propylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a suitable propyl halide.
Attachment of the 4-Boc-1-piperazinyl Group: This step involves the nucleophilic substitution of the pyrimidine ring with 4-Boc-1-piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Boc-1-piperazinyl)-5-propylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile: Similar structure but with a cyano group at the 5-position instead of a propyl group.
2-(4-Boc-1-piperazinyl)acetic acid: Contains an acetic acid moiety instead of a pyrimidine ring.
4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline: Features a quinoline ring with a trifluoromethyl group.
Uniqueness
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine is unique due to the presence of both a propyl group and a Boc-protected piperazine moiety on the pyrimidine ring, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H26N4O2 |
|---|---|
Molekulargewicht |
306.40 g/mol |
IUPAC-Name |
tert-butyl 4-(5-propylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-5-6-13-11-17-14(18-12-13)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
LKXRBXCJWOVJLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)

![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
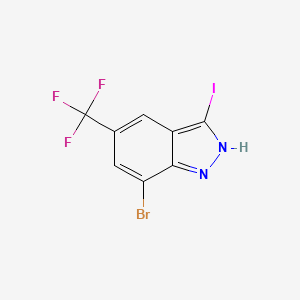
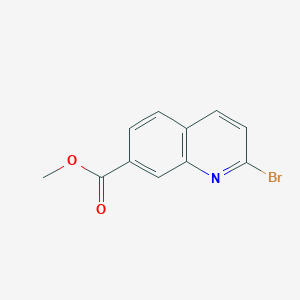
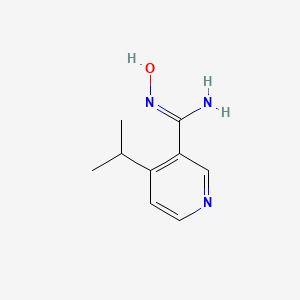
![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
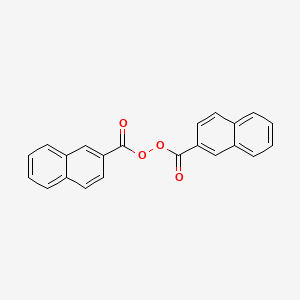

![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
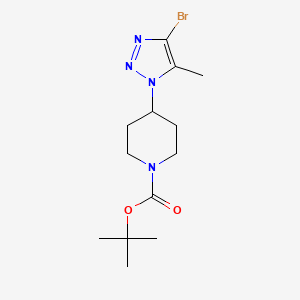
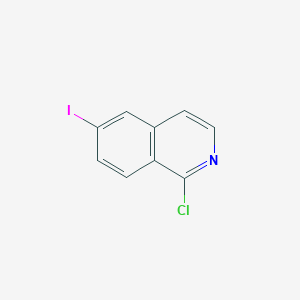
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)

